![molecular formula C8H7BrO3 B183005 5-Bromo-2-hydroxy-3-methoxybenzaldehyde CAS No. 5034-74-2](/img/structure/B183005.png)
5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Overview
Description
5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a chemical compound that may be employed for various syntheses . It is also known as 5-Bromo-3-methoxysalicylaldehyde .
Synthesis Analysis
This compound can be used in the synthesis of ailanthoidol via Stille coupling . It can also be used to synthesize 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one . Other syntheses it may be employed for include the creation of a benzimidazole-based ligand, 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol (HL) .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is C8H7BrO3 . Its molecular weight is 231.04 g/mol . The InChI key is MMFKBTPDEVLIOR-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound can participate in various chemical reactions, including Stille coupling .Physical And Chemical Properties Analysis
5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a solid with a melting point of 125-127 °C . Its SMILES string is COc1cc(Br)cc(C=O)c1O .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, focusing on its unique applications:
Synthesis of Ailanthoidol
5-Bromo-2-hydroxy-3-methoxybenzaldehyde is used in the synthesis of ailanthoidol via Stille coupling. Ailanthoidol is a compound that has been studied for its potential pharmacological properties .
Benzimidazole-Based Ligand Synthesis
This compound is also employed in the synthesis of a benzimidazole-based ligand , specifically 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol (HL). Benzimidazole ligands are significant due to their coordination chemistry and potential applications in catalysis and material science .
Safety and Hazards
This compound is classified as an eye irritant (Category 2A), skin irritant (Category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
5-bromo-2-hydroxy-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKBTPDEVLIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294271 | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5034-74-2 | |
Record name | 5034-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde?
A: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol. While the provided research doesn't explicitly state these values, they can be deduced from its structure. Spectroscopic data, including 1H-NMR, 13C-NMR, and IR spectra, have been used to confirm the structure of compounds derived from 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. []
Q2: How does 5-Bromo-2-hydroxy-3-methoxybenzaldehyde interact with metal ions?
A: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde acts as a precursor for synthesizing Schiff base ligands. These ligands readily form complexes with various metal ions, including Al(III), Fe(III), Ni(II), Cu(II), Th(IV), and Re(I), by coordinating through oxygen and nitrogen atoms. [, , , , , , ]
Q3: What analytical techniques are commonly employed to study 5-Bromo-2-hydroxy-3-methoxybenzaldehyde and its derivatives?
A: Researchers utilize various analytical methods to characterize 5-Bromo-2-hydroxy-3-methoxybenzaldehyde and its complexes. These methods include UV-Vis spectrophotometry for determining complex formation and concentration [, , , , , ], single-crystal X-ray crystallography to elucidate the three-dimensional structure of metal complexes [], and computational approaches like DFT calculations to study electronic properties and interactions. []
Q4: What are the applications of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde derived compounds?
A: This compound serves as a versatile building block in organic synthesis. For instance, it acts as a starting material for the total synthesis of ailanthoidol, a natural product with potential medicinal properties. [] Additionally, its metal complexes demonstrate promising biological activities. For example, a copper(II) Schiff base complex derived from 5-Bromo-2-hydroxy-3-methoxybenzaldehyde has shown potential anticancer activity against various cancer cell lines. [] Furthermore, rhenium(I) complexes with semicarbazone ligands derived from this compound exhibit in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. []
Q5: Has the structure-activity relationship (SAR) of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde derivatives been investigated?
A: While specific SAR studies aren't detailed in the provided research, the varying activities of different metal complexes suggest that the metal ion and ligand structure significantly influence the biological activity. For example, brominated ligands, specifically 5-bromo-2-hydroxybenzaldehyde semicarbazone and 5-bromo-2-hydroxy-3-methoxybenzaldehyde semicarbazone, led to rhenium(I) complexes with higher anti-trypanosomal activity compared to complexes with non-brominated ligands. []
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